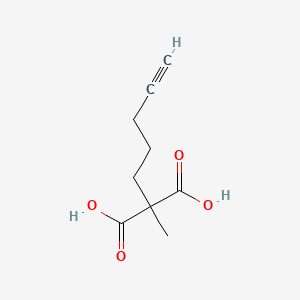
2-Methyl-2-(pent-4-ynyl)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is a specialized organic compound with the molecular formula C10H14O4. It is characterized by the presence of a pent-4-yn-1-yl group attached to a propanedioic acid backbone. This compound is of interest in various fields of research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method includes the reaction of malonic acid with 4-pentyn-1-yl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid are not well-documented, the general approach would involve large-scale synthesis using similar alkylation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be employed.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Major Products
Oxidation: Formation of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 2-methyl-2-(pent-4-en-1-yl)propanedioic acid or 2-methyl-2-(pentyl)propanedioic acid.
Substitution: Formation of esters or amides of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid.
科学的研究の応用
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug development.
類似化合物との比較
Similar Compounds
Malonic acid: The parent compound with two carboxylic acid groups.
2-Methylmalonic acid: A derivative with a methyl group attached to the central carbon.
2-Methyl-2-(but-3-yn-1-yl)propanedioic acid: A similar compound with a but-3-yn-1-yl group instead of a pent-4-yn-1-yl group.
Uniqueness
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is unique due to the presence of the pent-4-yn-1-yl group, which imparts distinct reactivity and potential applications. The alkyne group allows for specific chemical modifications and interactions that are not possible with other similar compounds.
生物活性
2-Methyl-2-(pent-4-ynyl)malonic acid is a compound of interest due to its unique structural features and potential biological activities. Its molecular formula is C8H12O4, and it belongs to the class of malonic acids, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Chemical Structure
The compound features a pent-4-ynyl group attached to a malonic acid backbone, which contributes to its reactivity and biological properties. The presence of the alkyne functional group is particularly significant as it can participate in various chemical reactions, potentially leading to biologically active derivatives.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, research has demonstrated that malonic acid derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the synthesis of various malonic acid derivatives, including those with alkynyl substituents, which showed promising cytotoxic effects against different cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors. The alkyne group can facilitate the formation of reactive intermediates that may disrupt cellular processes. Additionally, these compounds might act as inhibitors of key metabolic pathways involved in cancer progression .
Case Studies
-
Study on Cell Proliferation :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
- Results : A significant decrease in cell viability was observed at higher concentrations, indicating potential anticancer activity.
-
Mechanistic Insights :
- Objective : To elucidate the mechanism by which this compound affects cancer cells.
- Findings : The compound was shown to induce apoptosis through the activation of caspase pathways, confirming its role as a pro-apoptotic agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Malonic acid derivative | Anticancer properties |
| Diethyl 2-(pent-3-ynyl)malonate | Ester derivative | Moderate cytotoxicity |
| 2-Pentynoic acid | Alkyne-containing carboxylic acid | Antimicrobial activity |
特性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
2-methyl-2-pent-4-ynylpropanedioic acid |
InChI |
InChI=1S/C9H12O4/c1-3-4-5-6-9(2,7(10)11)8(12)13/h1H,4-6H2,2H3,(H,10,11)(H,12,13) |
InChIキー |
GNWUQSYFDUCEJJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC#C)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















